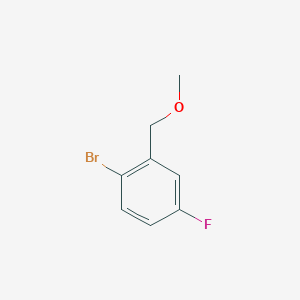

1-Bromo-4-fluoro-2-(methoxymethyl)benzene

Description

BenchChem offers high-quality 1-Bromo-4-fluoro-2-(methoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-fluoro-2-(methoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-fluoro-2-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-4-7(10)2-3-8(6)9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDHNNAARQPBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377721 | |

| Record name | 1-bromo-4-fluoro-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842167-67-3 | |

| Record name | 1-bromo-4-fluoro-2-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-fluoro-2-(methoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-4-fluoro-2-(methoxymethyl)benzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene

Abstract

This technical guide provides a comprehensive, research-level overview of a robust and efficient synthetic pathway for 1-bromo-4-fluoro-2-(methoxymethyl)benzene. This compound is a valuable substituted toluene derivative, presenting multiple functional handles for further chemical modification, making it a key intermediate in the fields of medicinal chemistry and materials science. This document details a two-step synthetic sequence commencing from the commercially available starting material, 2-bromo-5-fluorotoluene. The narrative emphasizes the mechanistic rationale behind procedural choices, provides detailed, replicable experimental protocols, and is grounded in authoritative chemical literature.

Introduction and Strategic Rationale

The synthesis of highly functionalized aromatic compounds is a cornerstone of modern drug discovery and development. Molecules bearing a specific arrangement of halo-, alkyl-, and alkoxy- substituents serve as versatile scaffolds for constructing complex molecular architectures. 1-Bromo-4-fluoro-2-(methoxymethyl)benzene is one such scaffold, featuring a bromine atom suitable for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methoxymethyl group that can act as a stable ether or a precursor to other functionalities.

The synthetic strategy outlined herein was developed based on principles of efficiency, atom economy, and the use of well-established, high-yielding chemical transformations. The chosen pathway involves a two-step sequence:

-

Benzylic Bromination: A selective free-radical bromination of the methyl group on the 2-bromo-5-fluorotoluene starting material.

-

Williamson Ether Synthesis: A classic nucleophilic substitution to install the methoxymethyl group.

This approach is advantageous as it utilizes a readily available starting material and employs reactions known for their reliability and scalability.

Proposed Synthetic Pathway

The overall transformation from the starting material to the final product is illustrated below. Each step will be discussed in detail with respect to its mechanism, experimental protocol, and underlying scientific principles.

Caption: Proposed two-step synthesis of 1-bromo-4-fluoro-2-(methoxymethyl)benzene.

Step 1: Free-Radical Benzylic Bromination

The initial and most critical step is the selective functionalization of the benzylic methyl group without affecting the aromatic ring. Free-radical bromination is the ideal method for this transformation.

Mechanistic Insight and Causality

Direct bromination of toluene derivatives with molecular bromine (Br₂) often requires a Lewis acid catalyst and leads to electrophilic aromatic substitution. To achieve selective bromination at the more reactive benzylic position, a free-radical pathway is employed. N-bromosuccinimide (NBS) is the reagent of choice for this purpose.[1][2]

The reaction proceeds via a radical chain mechanism:

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, homolytically cleaves upon heating or UV irradiation to form initial radicals. These radicals then abstract a hydrogen from trace amounts of HBr present to generate a bromine radical (Br•).

-

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic carbon of 2-bromo-5-fluorotoluene, forming a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with a molecule of Br₂ to form the desired product, 1-bromo-2-(bromomethyl)-4-fluorobenzene, and another bromine radical, which continues the chain.

-

Role of NBS: NBS serves as a source for a constant, low concentration of Br₂, which is generated by the reaction of NBS with the HBr produced during the propagation step. This low concentration is crucial for selectivity, as it favors the fast radical chain reaction at the benzylic position over the slower ionic electrophilic addition to the aromatic ring.[3][4]

Experimental Protocol: Synthesis of 1-Bromo-2-(bromomethyl)-4-fluorobenzene

This protocol is a representative procedure adapted from established methods for benzylic bromination and should be performed by trained personnel in a well-ventilated fume hood.[1]

Materials:

-

2-Bromo-5-fluorotoluene

-

N-Bromosuccinimide (NBS), recrystallized from water before use

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2-bromo-5-fluorotoluene (1.0 eq.).

-

Add anhydrous carbon tetrachloride to dissolve the starting material.

-

Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

-

Place a UV lamp (e.g., a 254 nm lamp) near the flask to facilitate initiation.

-

Heat the reaction mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material and the succinimide byproduct floating at the top of the solvent.

-

Once complete, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHSO₃ solution (to remove any unreacted bromine), saturated NaHCO₃ solution, water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 1-bromo-2-(bromomethyl)-4-fluorobenzene, is often used in the next step without further purification. If necessary, it can be purified by column chromatography or crystallization.

Step 2: Williamson Ether Synthesis

With the reactive benzyl bromide in hand, the final methoxymethyl ether is constructed via a classic Williamson ether synthesis. This reaction is a straightforward and high-yielding SN2 nucleophilic substitution.

Mechanistic Insight and Causality

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[5] In this case, the sodium methoxide (CH₃ONa) serves as a potent source of the methoxide nucleophile (CH₃O⁻). The benzylic carbon of 1-bromo-2-(bromomethyl)-4-fluorobenzene is an excellent electrophile for an SN2 reaction because:

-

It is a primary carbon, which is sterically accessible.

-

The leaving group is a bromide ion, which is a stable anion.

-

The carbon is activated by the adjacent aromatic ring.

The methoxide ion attacks the electrophilic benzylic carbon, displacing the bromide ion in a single concerted step to form the C-O bond of the desired ether product. The use of methanol as a solvent is convenient as it is the conjugate acid of the nucleophile and readily dissolves the sodium methoxide.

Experimental Protocol: Synthesis of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene

This protocol utilizes sodium methoxide, which is a strong base. Appropriate safety precautions, including the use of personal protective equipment, are mandatory.

Materials:

-

Crude 1-bromo-2-(bromomethyl)-4-fluorobenzene from Step 1

-

Sodium methoxide (CH₃ONa), 25% solution in methanol or solid

-

Methanol (CH₃OH), anhydrous

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the crude 1-bromo-2-(bromomethyl)-4-fluorobenzene (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium methoxide (1.1 eq.) to the stirred solution. If using a solution, add it dropwise. If using solid, add it in portions.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 2-3 hours. Monitor the reaction progress by TLC or GC-MS until the starting benzyl bromide is consumed.

-

Once the reaction is complete, quench it by carefully adding deionized water.

-

Remove the bulk of the methanol solvent using a rotary evaporator.

-

Transfer the remaining aqueous residue to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the final product, 1-bromo-4-fluoro-2-(methoxymethyl)benzene, by vacuum distillation or silica gel column chromatography.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Starting Material | Intermediate | Final Product |

| Structure | |||

| IUPAC Name | 2-Bromo-5-fluorotoluene | 1-Bromo-2-(bromomethyl)-4-fluorobenzene | 1-Bromo-4-fluoro-2-(methoxymethyl)benzene |

| Formula | C₇H₆BrF | C₇H₅Br₂F | C₈H₈BrFO |

| MW ( g/mol ) | 189.03 | 267.93 | 219.05 |

| Appearance | Colorless liquid | (Typically used crude) | (Predicted) Colorless oil |

| Boiling Point | 175-176 °C | N/A | N/A |

Conclusion

The synthetic pathway detailed in this guide represents a logical, efficient, and scalable method for the preparation of 1-bromo-4-fluoro-2-(methoxymethyl)benzene. By leveraging a selective free-radical benzylic bromination followed by a robust Williamson ether synthesis, the target molecule can be accessed in two high-yielding steps from a commercially available precursor. The mechanistic discussions and detailed protocols provided herein offer researchers and drug development professionals a solid foundation for the synthesis and future application of this versatile chemical intermediate.

References

- US5847241A - Process for the preparation of p-bromofluorobenzene.

- An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. BenchChem.

- 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Organic Syntheses.

- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.

- JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.

- (2-bromo-5-fluorophenyl)methanol. Simson Pharma Limited | CPHI Online.

- An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene. BenchChem.

- 4-Bromo-1-fluoro-2-methoxybenzene. PubChem.

- 1-Bromo-4-(trifluoromethoxy)benzene for synthesis. Sigma-Aldrich.

- 4-Fluoro-2-methoxybenzyl bromide. BLD Pharm.

- 2-Bromo-5-fluorotoluene 98%. Sigma-Aldrich.

- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- 2-Bromo-5-fluorotoluene synthesis. ChemicalBook.

- Ether synthesis by etherification (alkyl

- Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a.

- Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.

- An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene. BenchChem.

- 2-Bromo-5-methoxytoluene, 25g, Each. CP Lab Safety.

- WO2015094913A1 - Fluorophenyl pyrazol compounds.

- Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv.

- 4-bromo-1-fluoro-2-(trifluoromethyl)benzene. ChemSynthesis.

- 5-Bromo-2-fluoro-1-(methoxymethyl)-3-(trifluoromethyl)benzene. BLDpharm.

- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- Synthesis of 3-bromo-4-fluoronitrobenzene.

- Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal.

- [5-bromo-2-(2-propyn-1-yloxy)phenyl]methanol. Sigma-Aldrich.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.

Sources

physicochemical properties of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene

Authored by: A Senior Application Scientist

Introduction

1-Bromo-4-fluoro-2-(methoxymethyl)benzene is a halogenated aromatic compound that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxymethyl group on a benzene ring, provides multiple reactive sites. This structural complexity makes it a versatile intermediate for creating more complex molecules, particularly in the fields of pharmaceutical development and materials science. The bromine atom, for instance, is an excellent handle for cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1]

This guide offers a comprehensive examination of the core , CAS Number 842167-67-3.[2] We will delve into its structural and physical characteristics, outline experimental protocols for their validation, and discuss the compound's synthetic context and safety considerations. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important synthetic intermediate.

Chemical Structure and Core Identifiers

The molecular architecture of a compound dictates its reactivity and physical behavior. Understanding its fundamental identifiers is the first step in any scientific investigation.

Caption: Standard workflow for the characterization of a novel chemical compound.

Synthetic Context and Applications

1-Bromo-4-fluoro-2-(methoxymethyl)benzene is primarily utilized as an intermediate in organic synthesis. [1]Its value stems from the orthogonal reactivity of its functional groups.

-

Upstream Synthesis : It can be synthesized from precursors like 2-Bromo-5-fluorobenzaldehyde or (2-bromo-5-fluorophenyl)methanol. * Downstream Products : It serves as a starting material for more complex molecules, such as Methyl 4-fluoro-2-(methoxymethyl)-5-nitrobenzoate. The presence of the bromo-substituent makes it an ideal substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in constructing the carbon skeleton of active pharmaceutical ingredients (APIs) and advanced materials. [1][3]The fluorine atom and methoxymethyl group can influence the electronic properties and steric environment of the molecule, as well as improve metabolic stability and lipophilicity in drug candidates. [3]

Caption: Synthetic utility of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-Bromo-4-fluoro-2-(methoxymethyl)benzene was not found in the provided search results, general precautions for halogenated aromatic compounds should be strictly followed. Structurally related compounds like 1-bromo-4-fluorobenzene are classified as flammable liquids that can cause skin, eye, and respiratory irritation. [4][5][6] General Safety Recommendations:

-

Personal Protective Equipment (PPE) : Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [7]* Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors. [4]* Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed. [4]* Fire Safety : Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction. [5]* Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into sewer systems. [7] It is imperative to consult the specific MSDS provided by the supplier before any handling or use of this compound.

Conclusion

1-Bromo-4-fluoro-2-(methoxymethyl)benzene is a highly functionalized and synthetically valuable intermediate. Its defined physicochemical properties, combined with its versatile reactivity, make it an important tool for chemists in the pharmaceutical and materials science sectors. A thorough understanding of its properties, proper handling procedures, and analytical validation is essential for its effective and safe application in research and development.

References

-

1-bromo-4-fluoro-2-(methoxymethyl)benzene price & availability - MOLBASE . MOLBASE.

-

842167-67-3(1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE) Product Description - ChemicalBook . ChemicalBook.

-

450-88-4|1-Bromo-4-fluoro-2-methoxybenzene|BLD Pharm . BLD Pharm.

-

1-bromo-4-fluoro-2-(methoxymethyl) benzene - ChemicalBook . ChemicalBook.

- Exploring 1-Bromo-4-(difluoromethoxy)

-

1-Bromo-2-fluoro-4-methoxybenzene | C7H6BrFO | CID 3718444 - PubChem . PubChem.

-

1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7 - Sigma-Aldrich . Sigma-Aldrich.

-

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Safety Data Sheets - Echemi . Echemi.com.

-

Supporting Information - The Royal Society of Chemistry . The Royal Society of Chemistry.

-

4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem . PubChem.

-

1-Bromo-4-fluorobenzene - Wikipedia . Wikipedia.

-

SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.

-

1-bromo-2-fluorobenzene - Organic Syntheses Procedure . Organic Syntheses.

-

1-BROMO-4-FLUOROBENZENE - Sdfine . S D FINE- CHEM LIMITED.

- 1-Bromo-4-fluorobenzene - SAFETY D

-

1-Bromo-4-(trifluoromethoxy)benzene for synthesis 407-14-7 - Sigma-Aldrich . Sigma-Aldrich.

-

887268-22-6(2-BROMO-1-FLUORO-4-(METHOXYMETHYL) BENZENE) Product Description - ChemicalBook . ChemicalBook.

-

1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical . Central Drug House.

-

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene - Benchchem . BenchChem.

-

1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum - ChemicalBook . ChemicalBook.

-

1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts - SpectraBase . SpectraBase.

-

CAS#:40161-55-5 | 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | Chemsrc . Chemsrc.

-

An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene - Benchchem . BenchChem.

-

Get Best Quality P-Bromo Fluoro Benzene - AD PHARMACHEM . AD PHARMACHEM.

-

1-Bromo-2-Fluoro-4-(Methoxymethyl)Benzene (C007B-611273) - Cenmed Enterprises . Cenmed Enterprises.

Sources

- 1. adpharmachem.com [adpharmachem.com]

- 2. 842167-67-3 CAS MSDS (1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. fishersci.com [fishersci.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. echemi.com [echemi.com]

Spectroscopic Characterization of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene: A Technical Guide

Introduction

1-Bromo-4-fluoro-2-(methoxymethyl)benzene is a halogenated aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science research. Its strategic substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties, and a methoxymethyl ether, necessitates a robust and unambiguous structural characterization. This technical guide provides a comprehensive overview of the spectroscopic methodologies for the definitive identification and characterization of this compound.

It is important to note that publicly accessible, experimentally-derived spectroscopic data for 1-Bromo-4-fluoro-2-(methoxymethyl)benzene (CAS No. 842167-67-3) is limited. Therefore, this guide will present detailed, field-standard protocols for acquiring the necessary data. The principles of spectral interpretation will be illustrated using a combination of theoretical predictions and experimental data from closely related structural analogs. This approach is designed to equip researchers with the expertise to analyze and confirm the structure of the target compound with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the covalent structure of organic molecules in solution. For 1-Bromo-4-fluoro-2-(methoxymethyl)benzene, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and substitution pattern of the benzene ring and the nature of the side chain.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid 1-Bromo-4-fluoro-2-(methoxymethyl)benzene.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumentation and Parameters:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is crucial for resolving the complex splitting patterns expected in the aromatic region.

-

For ¹H NMR:

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Employ a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon atom, simplifying interpretation.

-

A wider spectral width is required compared to ¹H NMR.

-

A longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance of the ¹³C isotope.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Predicted ¹H NMR Spectral Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.4 - 7.6 | Doublet of doublets (dd) | 1H | H-6 (aromatic) | Ortho to the bromine atom, deshielded. |

| ~ 7.0 - 7.2 | Triplet of doublets (td) | 1H | H-5 (aromatic) | Influenced by both fluorine and bromine. |

| ~ 6.8 - 7.0 | Doublet of doublets (dd) | 1H | H-3 (aromatic) | Ortho to the methoxymethyl group and meta to bromine. |

| ~ 4.5 | Singlet (s) | 2H | -CH₂- | Benzylic protons adjacent to an oxygen atom. |

| ~ 3.4 | Singlet (s) | 3H | -OCH₃ | Methyl protons of the ether group. |

Interpretation:

-

The aromatic region is expected to show three distinct signals due to the trisubstituted benzene ring. The coupling patterns (doublets of doublets and a triplet of doublets) arise from the spin-spin interactions between the non-equivalent aromatic protons. The presence of the fluorine atom will introduce additional long-range couplings, further complicating the splitting patterns.

-

The singlet at approximately 4.5 ppm is characteristic of the benzylic protons of the methoxymethyl group (-CH₂-O-).

-

The singlet around 3.4 ppm corresponds to the three protons of the methyl group (-OCH₃).

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 158 - 162 (d) | C-4 | Carbon directly attached to fluorine, shows a large one-bond C-F coupling constant. |

| ~ 138 - 142 | C-2 | Carbon bearing the methoxymethyl group. |

| ~ 130 - 134 (d) | C-6 | Aromatic CH, influenced by adjacent bromine. |

| ~ 115 - 120 (d) | C-5 | Aromatic CH, influenced by adjacent fluorine. |

| ~ 112 - 116 (d) | C-3 | Aromatic CH, ortho to the methoxymethyl group. |

| ~ 110 - 115 | C-1 | Carbon attached to bromine. |

| ~ 70 - 75 | -CH₂- | Benzylic carbon. |

| ~ 58 - 62 | -OCH₃ | Methyl carbon of the ether. |

Interpretation:

-

The most notable feature will be the signal for the carbon atom attached to fluorine (C-4), which will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz).

-

The other aromatic carbons will also exhibit smaller C-F couplings.

-

The chemical shifts of the aliphatic carbons (-CH₂- and -OCH₃) are in the expected regions for an ether functionality.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 1-Bromo-4-fluoro-2-(methoxymethyl)benzene, IR spectroscopy can confirm the presence of the aromatic ring, the C-O ether linkage, and the C-H bonds.

Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation:

-

As 1-Bromo-4-fluoro-2-(methoxymethyl)benzene is expected to be a liquid or a low-melting solid at room temperature, the spectrum can be acquired using the neat liquid technique.

-

Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Illustrative IR Spectral Data and Interpretation

The IR spectrum of the closely related compound, 1-bromo-2-(methoxymethyl)benzene , provides a good reference for the expected vibrational modes[1]. The key absorption bands are summarized in Table 3.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H stretch |

| ~ 2930, 2830 | Medium | Aliphatic C-H stretch (-CH₂-, -CH₃) |

| ~ 1580, 1470, 1440 | Medium-Strong | Aromatic C=C stretching vibrations |

| ~ 1250 | Strong | Aryl-O-C asymmetric stretch |

| ~ 1100 | Strong | C-O-C asymmetric stretch |

| ~ 1020 | Medium | C-Br stretch |

| ~ 800-900 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

-

The presence of peaks above 3000 cm⁻¹ confirms the aromatic C-H bonds.

-

The absorptions just below 3000 cm⁻¹ are characteristic of the sp³ hybridized C-H bonds in the methoxymethyl group.

-

The strong bands in the 1250-1000 cm⁻¹ region are indicative of the C-O ether linkages.

-

The introduction of a fluorine atom in the target molecule is expected to give rise to a strong C-F stretching vibration, typically in the 1250-1000 cm⁻¹ region, which may overlap with the C-O stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

-

Sample Introduction:

-

For a volatile compound like 1-Bromo-4-fluoro-2-(methoxymethyl)benzene, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are suitable methods.

-

-

Ionization:

-

Electron Ionization (EI) at 70 eV is a standard method that produces a reproducible fragmentation pattern, which is useful for structural elucidation.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition:

-

The mass spectrum is recorded over a suitable m/z range (e.g., 40-400 amu).

-

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene is expected to show a characteristic molecular ion peak and several fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in pairs of peaks (M and M+2) of nearly equal intensity for all bromine-containing fragments.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Ion Structure | Description of Fragmentation |

| 218 | 220 | [C₈H₈BrFO]⁺ | Molecular Ion (M⁺) |

| 187 | 189 | [C₇H₅BrFO]⁺ | Loss of a methoxy radical (•OCH₃) |

| 173 | 175 | [C₇H₆BrF]⁺ | Formation of the bromofluorotropylium ion |

| 139 | - | [C₈H₈FO]⁺ | Loss of a bromine radical (•Br) |

| 45 | - | [C₂H₅O]⁺ | Methoxymethyl cation (⁺CH₂OCH₃) |

Fragmentation Workflow:

Caption: Predicted fragmentation pathway for 1-Bromo-4-fluoro-2-(methoxymethyl)benzene.

Conclusion

This technical guide outlines the essential spectroscopic methods for the comprehensive characterization of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene. By employing a combination of high-resolution NMR spectroscopy, IR spectroscopy, and mass spectrometry, researchers can unambiguously confirm the structure of this important synthetic intermediate. The provided protocols represent best practices in the field, and the interpretive guidance, based on established principles and data from structural analogs, serves as a robust framework for the analysis of the experimental data once acquired.

References

-

Oakwood Chemical: 1-bromo-4-fluoro-2-(methoxymethyl) benzene . Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ResearchGate: Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ) . Available at: [Link]

Sources

An In-depth Technical Guide to 1-Bromo-4-fluoro-2-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene. This compound is a halogenated and ether-functionalized aromatic molecule with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document outlines its molecular structure and weight, provides a detailed, plausible synthetic protocol, discusses its expected reactivity, and summarizes essential safety and handling procedures. The information herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.

Introduction

1-Bromo-4-fluoro-2-(methoxymethyl)benzene is a substituted aromatic compound featuring a bromine atom, a fluorine atom, and a methoxymethyl ether group attached to a benzene ring. The unique arrangement of these functional groups imparts a specific reactivity profile, making it a valuable building block for the synthesis of more complex molecules. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in pharmaceutical drug design. The methoxymethyl ether serves as a protected form of a hydroxymethyl group, which can be deprotected under specific conditions to reveal a reactive hydroxyl functionality. This guide will delve into the essential technical aspects of this compound.

Molecular Structure and Properties

The molecular structure and key physicochemical properties of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene are summarized below.

Molecular Structure

The structure of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene is characterized by a benzene ring substituted at the 1, 2, and 4 positions.

Caption: 2D Molecular Structure of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 842167-67-3 | [1] |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

| Predicted Boiling Point | 206.9 ± 25.0 °C (at 760 mmHg) | N/A |

| Predicted Density | 1.470 ± 0.06 g/cm³ | N/A |

Synthesis Protocol

A plausible and efficient synthesis of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene can be envisioned through a two-step process starting from 2-bromo-5-fluorobenzoic acid. This pathway involves the reduction of the carboxylic acid to a benzyl alcohol, followed by the protection of the alcohol as a methoxymethyl (MOM) ether.

Caption: Proposed synthetic workflow for 1-Bromo-4-fluoro-2-(methoxymethyl)benzene.

Step 1: Synthesis of (2-Bromo-5-fluorophenyl)methanol

Causality: The initial step focuses on the selective reduction of the carboxylic acid functional group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the reactive hydride reagent.

Experimental Protocol:

-

To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 2-bromo-5-fluorobenzoic acid (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

-

Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude (2-Bromo-5-fluorophenyl)methanol, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene

Causality: The second step involves the protection of the newly formed benzyl alcohol as a methoxymethyl (MOM) ether. This is a common protecting group strategy in organic synthesis. The reaction typically employs methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. Dichloromethane (DCM) is a suitable solvent for this transformation.

Experimental Protocol:

-

Dissolve (2-Bromo-5-fluorophenyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution.

-

Cool the mixture to 0 °C and add methoxymethyl chloride (MOM-Cl) (1.5-2.0 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Bromo-4-fluoro-2-(methoxymethyl)benzene.

Reactivity and Potential Applications

The reactivity of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene is primarily dictated by the interplay of its functional groups.

-

Cross-Coupling Reactions: The aryl bromide functionality is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide array of substituents at the 1-position.

-

Grignard and Organolithium Formation: The bromo group can be converted into a Grignard reagent or an organolithium species through metal-halogen exchange. These reactive intermediates can then be reacted with a variety of electrophiles.

-

Nucleophilic Aromatic Substitution: While generally unreactive towards nucleophilic aromatic substitution, the presence of the ortho- and para-directing fluorine and methoxymethyl groups can influence the electronic properties of the aromatic ring.[2]

-

Deprotection of the MOM Group: The methoxymethyl ether can be cleaved under acidic conditions to reveal the parent benzyl alcohol, which can then be further functionalized.

These reactivity patterns make 1-Bromo-4-fluoro-2-(methoxymethyl)benzene a valuable intermediate for the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The fluorinated aromatic scaffold is a common motif in many modern pharmaceuticals.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can enhance the biological activity of pesticides and herbicides.

-

Organic Electronic Materials: Substituted aromatic compounds are foundational components in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methoxymethyl group, and the methyl protons. The coupling patterns of the aromatic protons will be influenced by both the fluorine and bromine substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic ring and the methoxymethyl group.

-

C=C stretching of the aromatic ring.

-

C-O-C stretching of the ether linkage.

-

C-F and C-Br stretching.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-4-fluoro-2-(methoxymethyl)benzene.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6] Keep the container tightly sealed.[5]

-

Handling Ethers: Ethers have a tendency to form explosive peroxides upon prolonged exposure to air and light.[5][6] While the risk is lower for aromatic ethers compared to aliphatic ethers, it is good practice to date the container upon opening and to test for the presence of peroxides if the material has been stored for an extended period.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

1-Bromo-4-fluoro-2-(methoxymethyl)benzene is a synthetically useful building block with a rich potential for applications in drug discovery and materials science. Its well-defined structure and predictable reactivity make it an attractive intermediate for the synthesis of complex molecular architectures. This guide provides a foundational understanding of its properties, a plausible synthetic route, and essential safety information to enable its effective and safe use in a research setting.

References

- (Reference for a similar reduction, if found)

- (Reference for a similar MOM protection, if found)

- Apollo Scientific. (2023, July 4). 1-Bromo-4-(trifluoromethoxy)

- University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure.

- GBL Gül Biyoloji Laboratuvarı. (2023, September 4).

- (Reference for reactivity of ortho-substituted bromobenzenes, if found)

- Doc Brown's Chemistry.

- (Additional relevant references)

- University of Bristol. (2024, July 22). Ethers | Health & Safety.

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- (Additional relevant references)

- ChemicalBook. 842167-67-3(1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE) Product Description.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution resonance structures hybrid methylbenzene chlorobenzene phenol nitrobenzene benzoic acid effect on synthesis routes advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. echemi.com [echemi.com]

- 4. dezenfeksiyon.gbl.com.tr [dezenfeksiyon.gbl.com.tr]

- 5. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 6. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene

This in-depth technical guide provides a comprehensive overview of a primary synthetic route for 1-Bromo-4-fluoro-2-(methoxymethyl)benzene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, including starting materials, reaction mechanisms, and step-by-step protocols.

Strategic Approach to Synthesis

The synthesis of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene is most effectively achieved through a multi-step process commencing with commercially available precursors. The core of this strategy involves the initial synthesis of a key intermediate, 2-bromo-5-fluorobenzaldehyde, followed by its reduction to the corresponding benzyl alcohol, and culminating in the protection of the alcohol functionality as a methoxymethyl (MOM) ether. This approach ensures high yields and purity of the final product.

Synthetic Workflow Overview

The logical progression of the synthesis is illustrated in the following workflow diagram:

Caption: Synthetic pathway for 1-Bromo-4-fluoro-2-(methoxymethyl)benzene.

Part 1: Synthesis of 2-Bromo-5-fluorobenzaldehyde

The initial and critical step is the regioselective bromination of 2-fluorobenzaldehyde. The presence of the fluorine atom and the aldehyde group directs the electrophilic substitution of bromine to the desired position.

Experimental Protocol: Bromination of 2-Fluorobenzaldehyde

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluorobenzaldehyde | 124.11 | 124.1 g | 1.0 |

| Potassium bromate (KBrO₃) | 167.00 | 167 g | 1.0 |

| 65% Sulfuric acid (H₂SO₄) | 98.08 | 500 mL | - |

| Methyl tert-butyl ether (MTBE) | - | As needed | - |

| Aqueous sodium sulfite (Na₂SO₃) | - | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

To a suitable reactor, add 500 mL of 65% aqueous sulfuric acid.

-

While maintaining the reaction temperature at 90°C, slowly add a mixture of 2-fluorobenzaldehyde (124.1 g) and potassium bromate (167 g) dropwise over 2-3 hours.[1]

-

After the addition is complete, continue to stir the mixture at 90°C and monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture and dilute it with 1000 mL of water.[1]

-

Extract the aqueous layer with methyl tert-butyl ether.

-

Combine the organic phases and wash with aqueous sodium sulfite, followed by drying over anhydrous sodium sulfate.[1]

-

The solvent is then removed under reduced pressure to yield 2-bromo-5-fluorobenzaldehyde.

Part 2: Reduction of 2-Bromo-5-fluorobenzaldehyde to (2-Bromo-5-fluorophenyl)methanol

The subsequent step involves the reduction of the aldehyde functionality to a primary alcohol. This is a standard transformation in organic synthesis, readily achieved with a mild reducing agent.

Experimental Protocol: Reduction of the Aldehyde

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2-Bromo-5-fluorobenzaldehyde | 203.01 | 0.777 g | 3.828 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |

| Sodium borohydride (NaBH₄) | 37.83 | 0.145 g | 3.828 mmol |

| Water | - | As needed | - |

| Ethyl acetate | - | As needed | - |

| Brine | - | As needed | - |

| Magnesium sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

Dissolve 2-bromo-5-fluorobenzaldehyde (0.777 g, 3.828 mmol) in anhydrous tetrahydrofuran (10 mL) and cool the solution to 0°C.

-

Slowly add sodium borohydride (0.145 g, 3.828 mmol) to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 5 hours.

-

Monitor the reaction for completion.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase with magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain (2-bromo-5-fluorophenyl)methanol.[2]

An alternative method for this reduction involves the use of manganese dioxide.[2]

Part 3: Methoxymethyl (MOM) Protection of (2-Bromo-5-fluorophenyl)methanol

The final step is the protection of the newly formed benzyl alcohol as a methoxymethyl ether. This is a common strategy to prevent the hydroxyl group from interfering in subsequent reactions.

Experimental Protocol: MOM Protection

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| (2-Bromo-5-fluorophenyl)methanol | 205.02 | 1.0 eq. | - |

| Dichloromethane (DCM) | - | As needed | - |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 4.0 eq. | - |

| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 3.0 eq. | - |

| Sodium iodide (NaI) | 149.89 | 0.5 eq. | - |

Procedure:

-

In an oven-dried, three-neck round-bottom flask equipped with a stir bar, dissolve (2-bromo-5-fluorophenyl)methanol in dichloromethane under an argon atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) to the solution.

-

Cool the resulting suspension to 0°C.

-

Add freshly distilled chloromethyl methyl ether (MOM-Cl) dropwise over 10 minutes.

-

Add sodium iodide (NaI) to the mixture.

-

Allow the mixture to warm to 25°C and stir for 16 hours.[3]

-

Upon completion, the reaction is worked up to isolate the final product, 1-Bromo-4-fluoro-2-(methoxymethyl)benzene.

Note on Safety: Chloromethyl methyl ether is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[4]

Summary of Starting Materials

| Starting Material | CAS Number | Molecular Formula | Key Supplier Information |

| 2-Fluorobenzaldehyde | 446-52-6 | C₇H₅FO | Commercially available from major chemical suppliers. |

| 1-Bromo-4-fluorobenzene | 460-00-4 | C₆H₄BrF | A related starting material for other synthetic routes.[5] |

The target compound, 1-Bromo-4-fluoro-2-(methoxymethyl)benzene, is also commercially available from various suppliers for research purposes.[6][7][8]

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene. By following these protocols, researchers can efficiently synthesize this valuable intermediate for further use in their drug discovery and development programs. The key to a successful synthesis lies in the careful control of reaction conditions and the purity of the starting materials and intermediates.

References

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

-

Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

-

Wikipedia. Methoxymethyl ether. [Link]

-

AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

- Kocienski, P. J. Protecting Groups. Thieme, 2004.

-

PubChem. 1-Bromo-2-fluoro-4-methoxybenzene. [Link]

- Google Patents. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.

-

OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]

- Google Patents. CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene.

-

Organic Chemistry Portal. MOM Ethers. [Link]

-

ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. [Link]

-

National Institutes of Health. 2-Bromo-5-fluorobenzaldehyde - PMC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 5. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 842167-67-3 CAS MSDS (1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 1-BROMO-4-FLUORO-2-(METHOXYMETHYL) BENZENE CAS#: 842167-67-3 [chemicalbook.com]

reactivity of the C-Br bond in 1-Bromo-4-fluoro-2-(methoxymethyl)benzene

An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-4-fluoro-2-(methoxymethyl)benzene

Introduction: A Molecule of Strategic Importance

1-Bromo-4-fluoro-2-(methoxymethyl)benzene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the strategic placement of three distinct functional groups, each imparting unique electronic and steric properties that can be exploited for complex molecular construction. The reactivity of this molecule is dominated by the carbon-bromine (C-Br) bond, a versatile handle for a wide array of synthetic transformations. This guide provides an in-depth analysis of the C-Br bond's reactivity, focusing on the underlying principles that govern its behavior in key synthetic operations. We will explore not just the protocols, but the causality behind the experimental choices, offering field-proven insights for drug development professionals and synthetic chemists.

The reactivity of the C-Br bond is modulated by the electronic and steric influences of the ortho methoxymethyl and para fluoro substituents.

-

Fluorine (at C4): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which polarizes the C-F bond and can influence the overall electron density of the aromatic ring.[1][2] While it has a weak resonance donating effect (+R), the inductive effect typically dominates, making the aromatic ring somewhat electron-deficient. This can impact the rates of reactions sensitive to ring electronics.

-

Methoxymethyl Group (at C2): The -CH₂OCH₃ group positioned ortho to the bromine atom presents a more complex picture. The ether oxygen can donate electron density to the ring via resonance (+R), which is an activating effect.[3] However, its primary influence in the context of C-Br reactivity is often steric. Its bulk can hinder the approach of large catalysts or reagents to the C-Br bond, a critical consideration in catalyst and ligand selection for cross-coupling reactions. Furthermore, the ether oxygen can act as a directing group in certain reactions like ortho-lithiation.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational for constructing C-C, C-N, and C-O bonds. The general reactivity trend for aryl halides in these reactions is I > OTf > Br >> Cl.[4][5] The successful transformation of 1-bromo-4-fluoro-2-(methoxymethyl)benzene hinges on overcoming the steric hindrance from the ortho methoxymethyl group through careful selection of catalysts and ligands.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust methods for creating biaryl structures.[4][6]

Mechanistic Considerations: The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[6] The base is crucial for activating the boronic acid to facilitate transmetalation.[7] For a sterically hindered substrate like ours, the rate-limiting step is often the oxidative addition or the reductive elimination. The use of bulky, electron-rich phosphine ligands on the palladium catalyst can accelerate these steps and prevent catalyst decomposition.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol is adapted from established procedures for structurally similar aryl bromides.[8]

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 1-bromo-4-fluoro-2-(methoxymethyl)benzene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL). The biphasic system helps to dissolve both the organic substrate and the inorganic base.

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

-

Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or GC-MS by analyzing aliquots from the organic layer.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer twice with ethyl acetate (2x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Conditions

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | >90 | Adapted from[8] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | >90 | Adapted from[8] |

| 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | >85 | General Conditions |

dot graph G { layout=dot; rankdir=LR; graph [fontname="Arial", fontsize=12, label="Figure 2. Suzuki-Miyaura Catalytic Cycle", labelloc=b, labeljust=c]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Pd0 [label="Pd(0)L₂", shape=ellipse, style=filled, fillcolor="#FBBC05"]; OxAdd [label="Oxidative\nAddition"]; PdII [label="Ar-Pd(II)-Br(L₂)"]; Transmetal [label="Transmetalation"]; Base [label="Ar'-B(OH)₂ + Base", shape=box, style=filled, fillcolor="#FFFFFF"]; PdII_Ar [label="Ar-Pd(II)-Ar'(L₂)"]; RedElim [label="Reductive\nElimination"]; Product [label="Ar-Ar' (Product)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Pd0 -> PdII [label=" Ar-Br"]; PdII -> PdII_Ar [label=" [Ar'B(OH)₃]⁻"]; Base -> PdII_Ar [style=dashed]; PdII_Ar -> Pd0 [label=" ", minlen=2]; PdII_Ar -> Product [style=dashed];

{rank=same; Pd0; OxAdd;} {rank=same; PdII; Transmetal; Base;} {rank=same; PdII_Ar; RedElim;} } .dot Caption: A simplified workflow for the Suzuki coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming C-N bonds, a transformation of immense value in pharmaceutical synthesis.[9][10] The reaction couples aryl halides with primary or secondary amines.[11]

Mechanistic Considerations: The cycle is similar to Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination.[10] The choice of ligand is paramount. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) are often required to promote the challenging reductive elimination step and prevent catalyst deactivation, especially with hindered substrates.[10] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu), is critical for deprotonating the amine.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is a representative procedure based on established methods.[10]

-

Reaction Setup: In a glovebox, charge a vial with 1-bromo-4-fluoro-2-(methoxymethyl)benzene (1.0 mmol, 1.0 eq), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), RuPhos ligand (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

-

Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 eq).

-

Reaction Execution: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by GC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation: Key Parameters for Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100 | >90 | General Conditions |

| Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 110 | >85 | General Conditions |

| Benzylamine | RuPhos Pd G3 | LHMDS | Dioxane | 100 | >90 | General Conditions |

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a dual-catalyst system of palladium and copper(I).[12][13]

Mechanistic Considerations: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from palladium yields the arylalkyne product and regenerates the Pd(0) catalyst.[12] The amine base (e.g., triethylamine or diisopropylamine) serves both as a base and often as the solvent. Copper-free versions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification.[14]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This protocol is based on standard copper-catalyzed Sonogashira conditions.[15]

-

Reaction Setup: To a Schlenk flask, add 1-bromo-4-fluoro-2-(methoxymethyl)benzene (1.0 mmol, 1.0 eq), copper(I) iodide (CuI) (0.05 mmol, 5 mol%), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 2.5 mol%).

-

Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) followed by phenylacetylene (1.1 mmol, 1.1 eq).

-

Reaction Execution: Stir the mixture under an argon atmosphere at 60-80 °C for 6-12 hours, monitoring by TLC.

-

Work-up: Cool the mixture, dilute with diethyl ether, and filter through celite to remove the ammonium salt precipitate.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Section 2: Formation of Organometallic Reagents

Converting the C-Br bond to a C-Li or C-Mg bond transforms the electrophilic aryl carbon into a potent nucleophile, opening a different avenue of reactivity. These reactions must be conducted under strictly anhydrous conditions, as organometallic reagents are strong bases and are readily quenched by protic sources.[16]

Lithium-Halogen Exchange

Treating the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures results in a rapid lithium-halogen exchange to form an aryllithium species.

Mechanistic Considerations: This reaction is generally much faster than proton abstraction from the aromatic ring, especially at -78 °C.[17] The resulting aryllithium is a powerful nucleophile that can be trapped with a wide variety of electrophiles (e.g., CO₂, DMF, aldehydes, ketones).[17][18] A key consideration for this specific substrate is the potential for competitive ortho-lithiation (deprotonation) directed by the fluoro or methoxymethyl groups. However, the kinetic preference for lithium-halogen exchange at the C-Br bond at low temperatures makes it the dominant pathway.

Experimental Protocol: Lithiation and Quenching with DMF

This protocol details the formation of the aryllithium and its subsequent formylation.[17]

-

Reaction Setup: Charge a dry, two-necked flask under argon with 1-bromo-4-fluoro-2-(methoxymethyl)benzene (1.0 mmol, 1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise over 10 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Quenching with Electrophile: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise. Stir at -78 °C for 1-2 hours, then allow the mixture to warm slowly to room temperature.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the resulting aldehyde by column chromatography.

Grignard Reagent Formation

The reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent yields the corresponding Grignard reagent, an arylmagnesium bromide.[19]

Mechanistic Considerations: The formation of a Grignard reagent involves a single-electron transfer mechanism on the surface of the magnesium metal.[16] Initiation can sometimes be difficult due to a passivating layer of magnesium oxide on the metal surface; adding a small crystal of iodine or 1,2-dibromoethane can activate the surface.[19] A significant potential side reaction for this substrate is the formation of a benzyne intermediate. The newly formed Grignard reagent, being a strong nucleophile/base, can potentially attack the carbon bearing the fluorine atom, leading to the elimination of MgBrF and formation of a highly reactive benzyne.[20] This pathway is a critical consideration and may lead to undesired side products through subsequent reactions (e.g., Diels-Alder or nucleophilic addition).

Experimental Protocol: Grignard Formation and Reaction with CO₂

-

Reaction Setup: Place magnesium turnings (1.5 eq) in an oven-dried, three-necked flask equipped with a reflux condenser and dropping funnel, all under an argon atmosphere.

-

Initiation: Add a small portion (~10%) of a solution of 1-bromo-4-fluoro-2-(methoxymethyl)benzene (1.0 eq) in anhydrous THF via the dropping funnel. If the reaction does not start (indicated by bubbling and gentle reflux), add a single crystal of iodine and warm gently.

-

Grignard Formation: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours.

-

Quenching: Cool the Grignard solution in an ice bath and pour it slowly over crushed dry ice (solid CO₂). Allow the mixture to warm to room temperature as the CO₂ sublimes.

-

Work-up: Quench the reaction by adding dilute HCl until the aqueous layer is acidic. Extract the mixture with diethyl ether.

-

Purification: Extract the combined ether layers with aqueous NaOH solution to isolate the carboxylic acid product as its sodium salt. Acidify the aqueous layer with HCl to precipitate the carboxylic acid, which can be collected by filtration.

Conclusion

The C-Br bond in 1-bromo-4-fluoro-2-(methoxymethyl)benzene serves as a versatile and reliable synthetic handle for a multitude of high-value chemical transformations. Its reactivity is predictably governed by the established principles of organometallic chemistry, while being subtly modulated by the steric and electronic effects of its neighboring substituents. For palladium-catalyzed cross-coupling reactions, overcoming the steric bulk of the ortho-methoxymethyl group with appropriate bulky phosphine ligands is the key to achieving high efficiency. For organometallic transformations, careful control of reaction temperature and awareness of potential side reactions, such as benzyne formation in the case of Grignard reagents, are paramount. By understanding the causality behind these reaction pathways, researchers can effectively leverage this building block to construct complex molecular architectures for applications in drug discovery and materials science.

References

-

Are methoxy groups (-OMe) ortho-, para- or meta- directing? Activating or deactivating? Explain. , Homework.Study.com, [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? , Chemistry Stack Exchange, [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? , Wyzant Ask An Expert, [Link]

-

Buchwald–Hartwig amination , Wikipedia, [Link]

-

Buchwald-Hartwig Amination , Chemistry LibreTexts, [Link]

-

Suzuki reaction , Wikipedia, [Link]

-

The Buchwald-Hartwig Amination Reaction , YouTube, [Link]

-

Buchwald-Hartwig Cross Coupling Reaction , Organic Chemistry Portal, [Link]

-

Sonogashira coupling , Wikipedia, [Link]

-

Sonogashira Coupling , Chemistry LibreTexts, [Link]

-

Sonogashira Coupling , Organic Chemistry Portal, [Link]

-

Suzuki Coupling , Organic Chemistry Portal, [Link]

-

1-bromo-2-fluorobenzene reaction with magnesium and furan , Chemistry Stack Exchange, [Link]

-

7: The Grignard Reaction (Experiment) , Chemistry LibreTexts, [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. wyzant.com [wyzant.com]

- 3. homework.study.com [homework.study.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. community.wvu.edu [community.wvu.edu]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-fluoro-2-(methoxymethyl)benzene

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 1-Bromo-4-fluoro-2-(methoxymethyl)benzene. As a substituted bromofluorobenzene derivative, this compound is a valuable intermediate in organic synthesis and drug discovery. However, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risk. This document synthesizes data from authoritative sources to provide field-proven insights into its safe management in a laboratory setting.

Disclaimer: The safety information for 1-Bromo-4-fluoro-2-(methoxymethyl)benzene is synthesized from data on structurally similar compounds, including 4-Bromo-2-methoxy-1-(methoxymethyl)benzene and various bromofluorobenzene derivatives. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact material in use and perform a risk assessment before commencing any experimental work.

Physicochemical Properties and Identification

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform appropriate handling and storage procedures.

| Property | Data | Reference |

| Molecular Formula | C₈H₈BrFO | N/A (Calculated) |

| Molecular Weight | 219.05 g/mol | N/A (Calculated) |

| CAS Number | 1220282-15-4 (for the close analog 4-Bromo-2-methoxy-1-(methoxymethyl)benzene) | [1] |

| Appearance | Likely a liquid or low-melting solid | Inferred from similar compounds |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [2][3] |

| Storage Conditions | Store at 2-8°C in an inert atmosphere. Keep in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. | [1][2][3] |

Hazard Identification and GHS Classification

Based on data for structurally related compounds, 1-Bromo-4-fluoro-2-(methoxymethyl)benzene is classified as hazardous. The following GHS classifications are anticipated and should be assumed in the absence of specific data.

| Hazard Class | Hazard Code | Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | ! |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | ! |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | ! |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation | ! |

Data synthesized from classifications for 4-Bromo-2-methoxy-1-(methoxymethyl)benzene and other bromofluorobenzene derivatives[1][4][5][6].

The primary routes of exposure are inhalation, skin contact, and eye contact.[7] Inhalation of vapors or mists may cause respiratory tract irritation.[2][4] Direct contact can lead to significant skin and eye irritation.[1][2][4]

Reactivity Profile and Chemical Stability